Biphenyl-4-yl(diphenyl)arsane
Description
Tris(biphenyl-4-yl)arsane (chemical formula: C₃₆H₂₇As, molecular weight: 534.50 g/mol) is a trisubstituted arsane derivative featuring three biphenyl-4-yl groups bonded to a central arsenic atom. This compound crystallizes in the monoclinic space group Pc with unit cell parameters a = 17.3718(19) Å, b = 5.9561(8) Å, c = 27.727(3) Å, and β = 114.762(5)°, forming a chiral twin structure . The asymmetric unit contains two crystallographically independent molecules (A and B) with nearly identical conformations, stabilized by weak C–H···π interactions and hydrogen bonding . Its synthesis is part of a broader effort to develop trisaryl arsanes for applications in transition-metal cluster chemistry, particularly for osmium and ruthenium complexes .
Properties
CAS No. |
47433-69-2 |
|---|---|
Molecular Formula |
C24H19As |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
diphenyl-(4-phenylphenyl)arsane |
InChI |
InChI=1S/C24H19As/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
NVTVBOHCXSAJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(diphenyl)arsane typically involves the reaction of biphenyl-4-yl lithium or biphenyl-4-yl magnesium bromide with diphenylarsenic chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the arsenic atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biphenyl-4-yl(diphenyl)arsane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of biphenyl-4-yl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Hydrogen Bonds in Tris(biphenyl-4-yl)arsane
| Interaction | Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| C4B–H4BA···Cg1i | 2.81 | 127 | x, y+1, z |
| C9A–H9A···Cg2ii | 2.97 | 135 | -x+1, y, -z+1 |
| C36A–H36A···Cg3vi | 2.89 | 142 | x, -y+1, z-1 |
Thermodynamic and Reactivity Data
Reaction enthalpy (ΔH) values from suggest that Tris(biphenyl-4-yl)arsane participates in exothermic transformations (e.g., ΔH = -75.6 kJ/mol for a reaction involving C3A and As1A). This contrasts with triphenylarsane, which typically exhibits less exothermic reactivity due to reduced steric and electronic effects .
Comparison with Other Trisaryl Arsanes
Tris(biphenyl-4-yl)arsane shares functional similarities with tris(4-methylphenyl)arsane and tris(4-fluorophenyl)arsane but differs in the following aspects:
- Steric Bulk : Biphenyl groups introduce greater steric hindrance, limiting coordination flexibility in metal complexes compared to smaller substituents .
- Crystal Packing : Unlike tris(4-methylphenyl)arsane, which forms denser lattices, Tris(biphenyl-4-yl)arsane adopts a more open structure due to C–H···π interactions .
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